Clopidogrel - 113665-84-2

Clopidogrel

Catalog Number: EVT-253092
CAS Number: 113665-84-2
Molecular Formula: C16H16ClNO2S
Molecular Weight: 321.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Clopidogrel, chemically known as methyl (2S)-6-[(2R,3R)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetyl]-5,5-dimethyl-1,3-thiazinane-4-carboxylate, is a synthetic compound belonging to the thienopyridine class of drugs. [] In scientific research, clopidogrel serves as a valuable tool for investigating platelet function, thrombosis mechanisms, and potential therapeutic targets for cardiovascular diseases. [, ] It acts as a potent inhibitor of platelet aggregation, particularly by targeting the P2Y12 receptor. [, , , , ]

Future Directions
  • Personalized medicine: Developing strategies for identifying individuals who are poor responders to clopidogrel and optimizing treatment based on genetic and clinical factors. [, , ]
  • Overcoming drug resistance: Investigating novel approaches to enhance clopidogrel efficacy in resistant patients, potentially through alternative dosing regimens or combination therapies. [, , ]
  • Exploring new therapeutic targets: Identifying and characterizing novel molecular targets involved in platelet activation and thrombosis that could lead to the development of next-generation antiplatelet therapies. []
  • Developing non-invasive monitoring tools: Improving methods for assessing platelet function and clopidogrel response in real-time, potentially using biomarkers or imaging techniques. [, ]

Compound Description: Aspirin, also known as acetylsalicylic acid, is a non-steroidal anti-inflammatory drug (NSAID) commonly used as an antiplatelet agent. It works by inhibiting the cyclooxygenase (COX) enzyme, which is involved in the production of thromboxane A2 (TXA2), a potent mediator of platelet aggregation [, , , , , , , , , , , , , ].

Relevance: Aspirin is frequently co-administered with Clopidogrel in dual antiplatelet therapy to prevent cardiovascular events. Both compounds inhibit platelet aggregation, albeit through different mechanisms. Aspirin targets the COX enzyme, while Clopidogrel acts on the P2Y12 receptor. [, , , , , , , , , , , , , ].

Ticlopidine

Compound Description: Ticlopidine is another thienopyridine antiplatelet agent, similar in structure and mechanism to Clopidogrel. It also acts by irreversibly blocking the P2Y12 receptor on platelets, preventing ADP-induced platelet activation and aggregation [, ].

Compound Description: Prasugrel is a newer generation thienopyridine antiplatelet drug. Like Clopidogrel, it irreversibly inhibits the P2Y12 receptor on platelets []. Prasugrel exhibits faster and more potent platelet inhibition compared to Clopidogrel due to its more efficient metabolic activation [].

Compound Description: Ticagrelor represents a novel class of antiplatelet agents called cyclopentyl-triazolo-pyrimidines. It directly and reversibly inhibits the P2Y12 receptor on platelets, without requiring metabolic activation [].

Relevance: Although chemically distinct from Clopidogrel, Ticagrelor shares the same target, the P2Y12 receptor, for inhibiting platelet aggregation. Unlike Clopidogrel, Ticagrelor's reversible binding and lack of metabolic activation result in faster onset and offset of action and potentially more consistent platelet inhibition. [].

2-Oxo-Clopidogrel

Compound Description: 2-Oxo-Clopidogrel is the primary metabolite formed during Clopidogrel's metabolic activation pathway. It is a thiolactone metabolite that undergoes further transformation to produce the active thiol metabolite of Clopidogrel [].

Relevance: 2-Oxo-Clopidogrel is a crucial intermediate in the bioactivation of Clopidogrel. While not directly active as an antiplatelet agent, its formation and subsequent conversion are essential for Clopidogrel's therapeutic effect [].

Active Thiol Metabolite of Clopidogrel

Compound Description: This unnamed metabolite is the final active form of Clopidogrel, responsible for its antiplatelet activity. It is generated through a two-step enzymatic conversion of Clopidogrel, with 2-oxo-Clopidogrel as the intermediate []. This thiol metabolite irreversibly binds to the P2Y12 receptor on platelets, leading to sustained inhibition of platelet aggregation [, ].

Relevance: This metabolite represents the active form of Clopidogrel, directly responsible for its therapeutic effect in inhibiting platelet aggregation by irreversibly binding to the P2Y12 receptor. The efficacy of Clopidogrel is directly related to the formation and concentration of this active thiol metabolite [, ].

Cilostazol

Compound Description: Cilostazol is a medication that acts as both a phosphodiesterase 3 inhibitor and an antiplatelet agent. It exerts its antiplatelet effects by inhibiting platelet aggregation and promoting vasodilation. Cilostazol has been explored as an alternative or adjunctive treatment option in patients with cardiovascular disease, particularly in East Asian populations where the prevalence of the CYP2C19 loss-of-function allele, which affects Clopidogrel metabolism, is higher [].

Relevance: While Cilostazol and Clopidogrel both exhibit antiplatelet activity, they differ in their mechanisms. Cilostazol's unique properties, including its pleiotropic effects on endothelial function and vascular remodeling, make it a potential alternative to Clopidogrel, especially in specific patient populations, such as those with diabetes or those carrying the CYP2C19 loss-of-function allele [].

Classification

Clopidogrel is classified as an antiplatelet agent and falls under the category of P2Y12 receptor antagonists. It specifically inhibits the P2Y12 receptor on platelets, which plays a significant role in platelet activation and aggregation.

Synthesis Analysis

The synthesis of Clopidogrel has undergone various improvements over the years, focusing on efficiency and yield. The most common synthetic route involves several key steps:

  1. Starting Material: The synthesis typically begins with L-2-chlorophenylglycine.
  2. Methyl Ester Formation: L-2-chlorophenylglycine is reacted with methanol to form L-2-chlorophenylglycine methyl ester.
  3. Chiral Resolution: This intermediate is treated with L-(+)-tartaric acid to yield S-(+)-chlorophenylglycine methyl ester.
  4. Formation of Thienopyridine Derivative: The next step involves reacting the resolved product with 2-(2-thienyl)-ethanol-p-toluenesulfonate to produce 2-chlorophenyl-2-thienylethylamine methyl acetate hydrochloride, which undergoes further reactions to close the ring and yield Clopidogrel.
  5. Final Salification: The final product is then treated with sulfuric acid to obtain Clopidogrel bisulfate .

These procedures have been optimized for industrial applications, achieving yields exceeding 90% in several steps while maintaining high optical purity.

Molecular Structure Analysis

Clopidogrel has the following molecular formula: C16H16ClN1O2SC_{16}H_{16}ClN_{1}O_{2}S. Its structure includes a thienopyridine core, which is essential for its pharmacological activity.

Structural Features

  • Thienopyridine Ring: This bicyclic structure contributes to its ability to inhibit platelet aggregation.
  • Chiral Center: Clopidogrel exists as two enantiomers (R and S), but only the S-enantiomer exhibits significant antiplatelet activity.
  • Functional Groups: It contains a chloride atom, a methyl ester group, and a sulfonate group that are critical for its interaction with biological targets.

Spectroscopic Data

  • Mass Spectrometry: The molecular ion peak appears at m/z = 322.
  • Nuclear Magnetic Resonance: Characteristic peaks observed in proton NMR include signals indicative of aromatic protons and aliphatic protons, confirming the structure .
Chemical Reactions Analysis

Clopidogrel undergoes various chemical reactions during its synthesis:

  1. Esterification: The formation of the methyl ester from L-2-chlorophenylglycine involves an esterification reaction with methanol.
  2. Nucleophilic Substitution: In the formation of the thienopyridine derivative, nucleophilic substitution reactions are crucial for introducing functional groups.
  3. Acid-Base Reactions: The final salification step involves acid-base reactions where sulfuric acid protonates the compound to form Clopidogrel bisulfate.

These reactions are conducted under controlled conditions to optimize yield and purity .

Mechanism of Action

Clopidogrel functions as an irreversible antagonist of the P2Y12 receptor on platelets. Upon administration, it is metabolized into an active thiol metabolite, which covalently binds to cysteine residues on the P2Y12 receptor. This binding prevents adenosine diphosphate (ADP) from activating the receptor, leading to reduced platelet activation and aggregation.

Key Mechanistic Insights

  • Irreversible Binding: The irreversible nature of Clopidogrel's action means that its effects persist even after the drug has been cleared from circulation.
  • Metabolism: The conversion to its active form is primarily mediated by cytochrome P450 enzymes, highlighting genetic variability in patient responses due to polymorphisms in these enzymes .
Physical and Chemical Properties Analysis

Clopidogrel exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 321.85 g/mol.
  • Melting Point: Ranges between 171°C and 176°C.
  • Solubility: Clopidogrel is sparingly soluble in water but more soluble in organic solvents like methanol and dichloromethane.
  • Stability: It is stable under standard storage conditions but sensitive to moisture and light .
Applications

Clopidogrel's primary application lies in its use as an antiplatelet agent in clinical settings:

  1. Cardiovascular Disease Management: Widely used in patients with acute coronary syndrome or those undergoing stent placement to prevent thrombotic events.
  2. Post-Surgical Use: Often prescribed following surgeries such as coronary artery bypass grafting or percutaneous coronary interventions.
  3. Combination Therapy: Frequently used in conjunction with aspirin for dual antiplatelet therapy, enhancing therapeutic efficacy against clot formation .

Properties

CAS Number

113665-84-2

Product Name

Clopidogrel

IUPAC Name

methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate

Molecular Formula

C16H16ClNO2S

Molecular Weight

321.8 g/mol

InChI

InChI=1S/C16H16ClNO2S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14/h2-5,7,9,15H,6,8,10H2,1H3/t15-/m0/s1

InChI Key

GKTWGGQPFAXNFI-HNNXBMFYSA-N

SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3

Solubility

15.1 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

clopidogrel
clopidogrel besilate
clopidogrel besylate
clopidogrel bisulfate
clopidogrel hydrochloride
Clopidogrel Mepha
clopidogrel napadisilate
clopidogrel Sandoz
clopidogrel, (+)(S)-isomer
clopidogrel-Mepha
Iscover
PCR 4099
PCR-4099
Plavix
SC 25989C
SC 25990C
SR 25989

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.